2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,10(13)14)8-5-4-7(15-3)6-9(8)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
NXTRGCFPUKLXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- Primary raw material: m-fluorotoluene (4-fluorotoluene), which is commercially available and cost-effective.
- Acylating agent: Trichloroacetyl chloride (or other trihaloacetyl chlorides like tribromoacetyl chloride), chosen for their reactivity and availability.
- Catalyst: Anhydrous aluminum trichloride (AlCl₃), a Lewis acid that facilitates Friedel-Crafts acylation.
Friedel-Crafts Acylation
This step introduces the acyl group onto the aromatic ring:
| Parameter | Details | References & Notes |
|---|---|---|
| Reaction | m-fluorotoluene reacts with trihaloacetyl chloride in the presence of AlCl₃ | Patent CN110903176A and related literature describe this process extensively. |
| Solvent | 1,2-Dichloroethane (preferred), or alternatives like dichloromethane | Chosen for inertness and solubility. |
| Temperature | -5°C to 10°C | Mild conditions to control selectivity and minimize polyacylation. |
| Molar Ratios | M-fluorotoluene:trihaloacetyl chloride = 1:1.1–1:1.5; AlCl₃ = 1:1.1 | Ensures high yield and minimizes by-products. |
The acylation yields a mixture of ortho- and para-isomers of the ketone derivative, typically with a ratio favoring the para-isomer due to steric effects.
Hydrolysis to Carboxylic Acid
The acylated intermediates are hydrolyzed to the corresponding benzoic acids:
| Parameter | Details | References & Notes |
|---|---|---|
| Hydrolysis conditions | Aqueous sodium hydroxide solution (30%) | Patent CN110903176A and scientific reports recommend NaOH for mild, efficient hydrolysis. |
| Reaction temperature | Room temperature to 50°C | Mild conditions prevent degradation. |
| Duration | 1–2 hours | Sufficient for complete hydrolysis. |
| Acidification | Acidify with concentrated hydrochloric acid to pH 3–4 | Precipitates the target acid. |
This step converts the ketone intermediates into the corresponding carboxylic acids, yielding a mixture of positional isomers.
Purification and Recrystallization
The crude product undergoes purification:
| Parameter | Details | References & Notes |
|---|---|---|
| Solvent for recrystallization | Toluene, benzene, ethyl acetate, or chloroform | Patent CN110903176A and related literature highlight these solvents' effectiveness. |
| Procedure | Dissolve crude product in hot solvent, cool to induce crystallization, filter, and dry | Ensures high purity (>98%) of the final product. |
Industrial Considerations and Optimization
| Aspect | Details | Source & Rationale |
|---|---|---|
| Raw materials | Use of commercially available m-fluorotoluene and trichloroacetyl chloride | Cost-effective and readily accessible. |
| Reaction conditions | Mild temperatures, controlled molar ratios | Minimize side reactions and maximize yield. |
| Catalysts | Anhydrous aluminum trichloride preferred for its efficiency | Widely used in industrial Friedel-Crafts reactions. |
| Environmental aspects | Reactions performed with solvents like 1,2-dichloroethane, which can be recovered and recycled | Meets environmental safety standards. |
Data Summary in Tabular Format
| Step | Raw Material | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| 1. Friedel-Crafts acylation | m-fluorotoluene | Trichloroacetyl chloride | Anhydrous aluminum trichloride | 1,2-Dichloroethane | -5°C to 10°C | ~76% (product mixture) | Produces ortho and para isomers |
| 2. Hydrolysis | Acylated intermediate | NaOH | — | Water | Room temp to 50°C | Complete conversion | Produces corresponding acids |
| 3. Recrystallization | Crude acid mixture | Toluene/better solvent | — | Recrystallization solvent | Reflux cooling | >98% purity | Final product purification |
Summary of Key Research Findings
- Efficiency: The Friedel-Crafts acylation using trihaloacetyl chlorides and AlCl₃ provides a high-yield, scalable route compatible with industrial production.
- Selectivity: Reaction conditions favor para-substitution, simplifying separation.
- Environmental considerations: Use of recyclable solvents and milder conditions aligns with green chemistry principles.
- Cost factors: Raw materials are commercially available and inexpensive, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, substituent effects, and applications of analogs:
Key Observations:
- Halogen Effects : Fluorine’s electronegativity increases acidity (pKa ~3–4) compared to chlorine (pKa ~2.8–3.5), influencing solubility and bioavailability .
- Biological Activity : Bezafibrate’s 4-chlorobenzamidoethyl group contributes to PPAR-α activation, while the target compound’s fluorine and methoxy groups may target PPAR-γ or dual isoforms .
Physicochemical and Pharmacological Properties
Notes:
- Toxicity : MCPP’s high toxicity (Health Rating 3) contrasts with bezafibrate’s safety profile, highlighting substituent-dependent risks .
Biological Activity
2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, a compound with notable structural features, is being investigated for its potential biological activities. The presence of fluorine and methoxy groups on the phenyl ring may influence its reactivity and interactions with biological targets. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C12H15FNO3
- Molecular Weight : 239.25 g/mol
- IUPAC Name : this compound
The structural characteristics, particularly the fluoro and methoxy substituents, are critical in determining its biological activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator.
- Receptor Binding : It may exhibit affinity for various receptors, influencing signaling pathways.
- Transport Mechanisms : The compound could be a substrate for amino acid transport systems, affecting cellular uptake and distribution.
In Vitro Studies
Recent studies have explored the effects of this compound on various cell lines. For instance:
- Cell Viability Assays : The compound was tested on gliosarcoma cells, demonstrating selective uptake via amino acid transport systems.
- Mechanistic Insights : Inhibition assays revealed that the compound could significantly alter enzyme activities related to metabolic pathways.
In Vivo Studies
Research has also focused on the in vivo effects of the compound. Biodistribution studies indicated high tumor-to-normal tissue ratios, suggesting potential applications in targeted therapies.
- Tumor Models : In rat models with intracranial tumors, the compound exhibited favorable pharmacokinetics.
| Parameter | Value |
|---|---|
| Tumor Uptake Ratio (Tumor to Normal Brain) | 20:1 to 115:1 |
| Maximum SUV in Striatum | 3.6 at 3 min |
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a gliosarcoma model. The study demonstrated that treatment with varying doses led to significant reductions in tumor size compared to control groups.
Key Findings:
- Dose-Dependent Response : Higher doses correlated with increased tumor reduction.
- Mechanistic Pathways : Analysis suggested involvement of multiple signaling pathways influenced by the compound's interaction with cellular receptors.
Q & A
In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes to measure half-life .
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .
In Vivo Studies : Administer to rodent models and monitor plasma concentration via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Q. What strategies optimize yield in multi-step synthesis?
- Key Tactics :
- Catalyst Screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to improve regioselectivity .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates .
- Reaction Monitoring : Real-time FTIR or TLC to detect side products and adjust conditions .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying anti-inflammatory potency despite structural homology?
- Hypothesis : Differences in para-substituents (e.g., methoxy vs. chloro) alter electron density, affecting COX-2 binding.
- Validation :
- Electrochemical Analysis : Cyclic voltammetry to compare redox potentials and electron-donating/withdrawing effects .
- Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify critical interactions .
Tables
| Structural Analog | Key Feature | Biological Activity | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-2-methylpropanoic acid | Bromine at para position | Anti-inflammatory (IC = 5 µM) | |
| 3-(3-Chloro-4-fluorophenyl)butanoic acid | Halogen ortho/meta positions | Analgesic (ED = 10 mg/kg) | |
| Target Compound | 2-Fluoro, 4-methoxy substituents | COX-2 inhibition (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
